
4-(甲基磺酰基)苯硼酸
描述
4-(Methylsulfonyl)phenylboronic acid is a derivative of phenylboronic acid, which is a compound of interest in various chemical reactions and syntheses. Phenylboronic acids are known to participate in catalytic processes and the formation of new chemical bonds, such as S-S and C-S bonds, as well as in the amidation of carboxylic acids and amines . They are also used in the synthesis of complex molecules like dihydropyrano[2,3-c]pyrazoles and have applications in the development of anti-inflammatory drugs .
Synthesis Analysis
The synthesis of derivatives of phenylboronic acids, such as sulfonyl chlorides, involves selective lithiation and oxidation steps. For instance, bromo N-methyl-di-ethanolamine phenylboronates can be lithiated to form lithium sulfinyl phenylboronates, which upon oxidation yield sulfonyl chlorides . These intermediates are valuable for further chemical transformations, including Pd(0) catalyzed cross-couplings and potentially as carbohydrate binders .
Molecular Structure Analysis
The molecular structure of 4-(Methylsulfonyl)phenylboronic acid is characterized by the presence of a boronic acid group and a methylsulfonyl substituent. The methylsulfonyl group is known to fit well into the binding site of cyclooxygenase enzymes, which is crucial for the anti-inflammatory activity of related compounds . The precise orientation of this group within the enzyme's pocket is essential for its inhibitory effect.
Chemical Reactions Analysis
Phenylboronic acids are versatile in chemical reactions. They can catalyze the formation of S-S and C-S bonds, as seen in the synthesis of benzyl disulfanylsulfone derivatives from S-benzyl thiosulfonates . Additionally, they can undergo (phenylsulfonyl)difluoromethylation, introducing the PhSO2CF2 group into aromatic compounds . These reactions highlight the reactivity of the boronic acid moiety and its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acid derivatives are influenced by their functional groups. For example, the presence of sulfonic acid groups in related polymers increases their solubility in polar solvents and raises the glass transition temperature . The sulfonation process itself is complex, with intermediates like phenyl hydrogen sulfates playing a role in the sulfonation of phenols . These properties are critical for the application of phenylboronic acid derivatives in materials science and medicinal chemistry.
科学研究应用
铃木-宫浦交叉偶联反应
4-(甲基磺酰基)苯硼酸: 被广泛用于铃木-宫浦交叉偶联反应 . 这种反应是有机化学中形成碳-碳键的有力工具。该化合物作为一种硼试剂,在钯催化剂存在下与各种卤化物偶联。这种方法对于合成复杂的有机分子特别有价值,包括药物、农用化学品和有机材料。
铜催化的氧化三氟甲基硫醇化
该化合物用作铜催化的氧化三氟甲基硫醇化芳基硼酸的试剂 . 这种反应在分子中引入三氟甲基硫醇基(-SCF₃)基团,可以显著改变化合物的化学和物理性质,例如增强其亲脂性或代谢稳定性。这种修饰在药物开发和农用化学品研究中很有益。
定向金属化和区域选择性功能化
4-(甲基磺酰基)苯硼酸: 用于杂环的定向金属化和区域选择性功能化 . 这种应用对于将官能团选择性地引入杂环化合物的特定位置至关重要,杂环结构是许多生物活性分子的核心结构。它允许对分子进行精确的修饰,从而能够微调其生物活性。
巴顿-扎德吡咯合成
该化合物用于巴顿-扎德吡咯合成. 这种合成方法用于构建吡咯环,吡咯环存在于许多天然产物和药物中。该过程涉及通过硝基烯烃与异腈的反应形成吡咯,而4-(甲基磺酰基)苯硼酸可以是该反应中的一个成分,有助于合成各种吡咯衍生物。
拜耳-维利希氧化
在拜耳-维利希氧化中,4-(甲基磺酰基)苯硼酸作为合成内酯的前体. 拜耳-维利希氧化是有机反应,将酮转化为酯或将环酮转化为内酯。这种反应在合成各种生物活性化合物和药物中具有重要意义。
连续流铃木反应
该化合物也用于连续流铃木反应合成中间体,例如用于生产骨质疏松症药物奥丹那卡替布的中间体 . 连续流化学相对于传统的间歇式工艺具有优势,可以提高安全性、可扩展性和反应控制。这种应用展示了该化合物在现代、高效和可持续的化学合成中的作用。
安全和危害
When handling 4-(Methylsulfonyl)phenylboronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
作用机制
Target of Action
The primary target of 4-(Methylsulfonyl)phenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The 4-(Methylsulfonyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 4-(Methylsulfonyl)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound serves as a crucial building block in these reactions.
Result of Action
The primary molecular effect of 4-(Methylsulfonyl)phenylboronic acid’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the creation of new organic compounds, contributing to the diversity and complexity of organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Methylsulfonyl)phenylboronic acid. The compound is considered environmentally benign and is relatively stable . It is also water-soluble, which means it may spread in water systems . This solubility can influence its distribution and potentially its reactivity in certain environments .
生化分析
Biochemical Properties
4-(Methylsulfonyl)phenylboronic acid is known to be involved in various biochemical reactions. It has been used as a reagent for sequential Suzuki cross-coupling reactions
Molecular Mechanism
It is known to participate in Suzuki cross-coupling reactions , which involve the formation of carbon-carbon bonds between a boronic acid and a halide or pseudohalide
属性
IUPAC Name |
(4-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUKDQTYMWUSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370254 | |
| Record name | 4-(Methylsulfonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149104-88-1 | |
| Record name | 4-(Methylsulfonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methanesulfonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of 4-(methylsulfonyl)phenylboronic acid in the synthesis of the Odanacatib precursor?
A1: 4-(Methylsulfonyl)phenylboronic acid serves as a crucial building block in the synthesis of the Odanacatib precursor. It participates in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 1-(4-bromophenyl)-2,2,2-trifluoroethanone. [] This reaction forms a carbon-carbon bond, linking the 4-(methylsulfonyl)phenyl moiety to the rest of the molecule, ultimately contributing to the structure of the final Odanacatib precursor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)
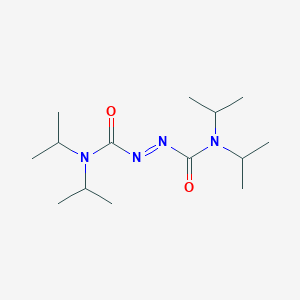
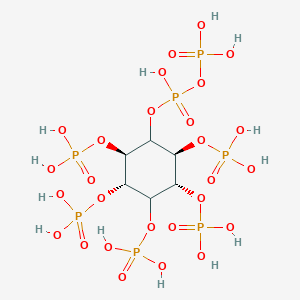
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)
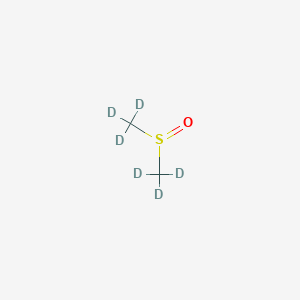

![2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B120167.png)
![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)

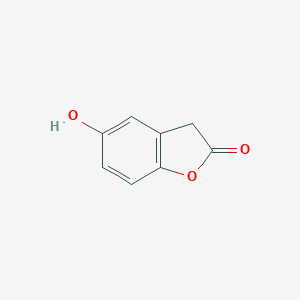
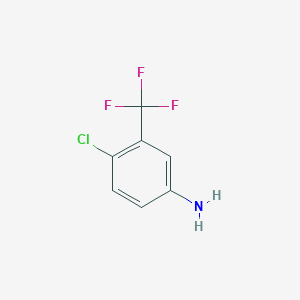


![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)